Cyclohexyl vs. tert-Butyl: AChE Inhibition Potency Differentiates the Two Aniline Substituents
In the patent-assigned AChE inhibition assay, the cyclohexyl-substituted compound 306730-59-6 demonstrated an IC50 of 0.12 µM, whereas its direct structural analog bearing a tert-butyl group in place of cyclohexyl (CAS 306730-49-4) exhibited an IC50 of 0.85 µM [1]. The ~7-fold difference in potency highlights that the cyclohexyl ring is not merely a lipophilic placeholder; it contributes to a binding conformation that is significantly more favorable for enzyme inhibition.
| Evidence Dimension | Inhibitory concentration (IC50) against human acetylcholinesterase |
|---|---|
| Target Compound Data | IC50 = 0.12 µM |
| Comparator Or Baseline | 4-tert-Butyl-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline (CAS 306730-49-4): IC50 = 0.85 µM |
| Quantified Difference | ~7.1-fold lower IC50 (more potent) |
| Conditions | Human recombinant AChE; Ellman's method; 15-min pre-incubation; 25°C; substrate acetylthiocholine 0.5 mM |
Why This Matters
When selecting a benzodioxole–aniline probe for AChE screening, the cyclohexyl analog offers substantially higher potency, reducing the amount of compound required per assay and improving signal-to-noise in biochemical readouts.
- [1] Bai H, Zhao X, Zhong J, Gong Y, Zhu Q, Liu X, Zheng X, Liu L. Benzodioxole derivative and preparation method and use thereof. US Patent 9,346,818 B2, May 24, 2016. Table 1, Examples 3 and 7. View Source
